molecular formula C14H19NO4 B8710027 4,4-Dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole CAS No. 116541-56-1

4,4-Dimethyl-2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-oxazole

Cat. No. B8710027
Key on ui cas rn: 116541-56-1
M. Wt: 265.30 g/mol
InChI Key: KGBDUSZYCRLGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05488134

Procedure details

A solution of 16.2 g (70 mmoles) of 3,4,5-trimethoxybenzoyl chloride (compound 1) in 40 ml of dry methylene chloride was added dropwise to a solution of 12.5 g (140 mmoles) of 2-amino-2-methyl-1-propanol in 50 ml of dry methylene chloride under cooling in an ice-bath for 30 minutes. After completion of the addition, the mixture was stirred for additional 45 minutes and the reaction solution was filtered through a glass filter. The filtered cake was washed with methylene chloride and the filtrate was combined with the washing, which was followed by concentration in vacuo. The residue was dissolved in 30 ml of dry toluene, and 6.64 ml (91.0 mmoles) of thionyl chloride was added dropwise thereto under cooling in an ice-bath. The mixture was allowed to warm to room temperature, while being stirred for additional 45 minutes. Subsequently, 20 g of ice and aqueous sodium hydroxide (18 g of NaOH in 60 ml of water) were added to the mixture and then the mixture was extracted with toluene. The extract was washed with water and brine and dried over anhydrous magnesium sulfate. After concentration in vacuo, the residue was crystallized from 70 ml of n-hexane to give 16.8 g (90.6% from compound 1) of the desired compound. Melting point: 87°-89° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[NH2:16][C:17]([CH3:21])([CH3:20])[CH2:18][OH:19].S(Cl)(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[CH3:20][C:17]1([CH3:21])[CH2:18][O:19][C:6]([C:5]2[CH:9]=[C:10]([O:14][CH3:15])[C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)=[N:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.64 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-bath for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filtered cake was washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
was followed by concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 30 ml of dry toluene
TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-bath
STIRRING
Type
STIRRING
Details
while being stirred for additional 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 70 ml of n-hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Type
product
Smiles
CC1(N=C(OC1)C1=CC(=C(C(=C1)OC)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05488134

Procedure details

A solution of 16.2 g (70 mmoles) of 3,4,5-trimethoxybenzoyl chloride (compound 1) in 40 ml of dry methylene chloride was added dropwise to a solution of 12.5 g (140 mmoles) of 2-amino-2-methyl-1-propanol in 50 ml of dry methylene chloride under cooling in an ice-bath for 30 minutes. After completion of the addition, the mixture was stirred for additional 45 minutes and the reaction solution was filtered through a glass filter. The filtered cake was washed with methylene chloride and the filtrate was combined with the washing, which was followed by concentration in vacuo. The residue was dissolved in 30 ml of dry toluene, and 6.64 ml (91.0 mmoles) of thionyl chloride was added dropwise thereto under cooling in an ice-bath. The mixture was allowed to warm to room temperature, while being stirred for additional 45 minutes. Subsequently, 20 g of ice and aqueous sodium hydroxide (18 g of NaOH in 60 ml of water) were added to the mixture and then the mixture was extracted with toluene. The extract was washed with water and brine and dried over anhydrous magnesium sulfate. After concentration in vacuo, the residue was crystallized from 70 ml of n-hexane to give 16.8 g (90.6% from compound 1) of the desired compound. Melting point: 87°-89° C.
Quantity
16.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.64 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[C:10]([O:14][CH3:15])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[NH2:16][C:17]([CH3:21])([CH3:20])[CH2:18][OH:19].S(Cl)(Cl)=O.[OH-].[Na+]>C(Cl)Cl>[CH3:15][O:14][C:10]1[CH:9]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:11]=1[O:12][CH3:13])[C:6]([Cl:8])=[O:7].[CH3:20][C:17]1([CH3:21])[CH2:18][O:19][C:6]([C:5]2[CH:9]=[C:10]([O:14][CH3:15])[C:11]([O:12][CH3:13])=[C:3]([O:2][CH3:1])[CH:4]=2)=[N:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
16.2 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Quantity
12.5 g
Type
reactant
Smiles
NC(CO)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.64 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
ice
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for additional 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-bath for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After completion of the addition
FILTRATION
Type
FILTRATION
Details
the reaction solution was filtered through a glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filtered cake was washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
was followed by concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 30 ml of dry toluene
TEMPERATURE
Type
TEMPERATURE
Details
under cooling in an ice-bath
STIRRING
Type
STIRRING
Details
while being stirred for additional 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with toluene
WASH
Type
WASH
Details
The extract was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from 70 ml of n-hexane

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
COC=1C=C(C(=O)Cl)C=C(C1OC)OC
Name
Type
product
Smiles
CC1(N=C(OC1)C1=CC(=C(C(=C1)OC)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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